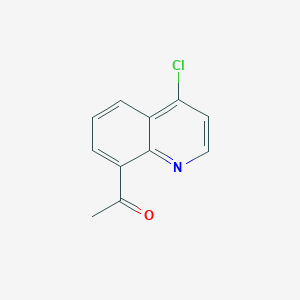

1-(4-Chloroquinolin-8-yl)ethanone

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This discovery opened the door to a new class of heterocyclic compounds. The structural elucidation of quinoline as a fusion of a benzene (B151609) and pyridine (B92270) ring revealed a 10π electron aromatic system with the molecular formula C₉H₇N. researchgate.netsci-hub.se

Historically, the significance of the quinoline scaffold is deeply intertwined with the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was one of the first effective treatments for the disease and features a quinoline core. nih.govijpsjournal.com This natural product served as the lead compound for the synthesis of a multitude of antimalarial drugs, including chloroquine (B1663885) and primaquine. nih.govrsc.org Beyond its antimalarial applications, the quinoline framework has been integral to the development of drugs in various therapeutic areas, such as antibacterials (fluoroquinolones like ciprofloxacin), anticancer agents (camptothecin and topotecan), and local anesthetics (dibucaine). nih.govrsc.org The adaptability of the quinoline ring system allows for functionalization at various positions, leading to a diverse library of compounds with a wide range of pharmacological properties. orientjchem.orgresearchgate.net

The Role of Halogenated Quinoline Derivatives in Synthetic and Drug Discovery Research

The introduction of halogen atoms, such as chlorine, into the quinoline scaffold has proven to be a pivotal strategy in synthetic and medicinal chemistry. Halogenation can significantly modify the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced biological activity. orientjchem.orgresearchgate.net

In drug discovery, the presence of a chlorine atom on the quinoline ring has been associated with improved efficacy in various therapeutic classes. For instance, the antimalarial drug chloroquine features a chlorine atom at the 7-position of the quinoline ring, which is crucial for its activity. orientjchem.org Similarly, chloro-substituted quinoline derivatives have demonstrated potent cytotoxicity against cancer cells and have been investigated as inhibitors of HIV reverse transcriptase. sci-hub.senih.gov The introduction of a chlorine atom can also provide a reactive handle for further synthetic modifications, allowing for the construction of more complex and potent molecules. researchgate.net This strategic placement of halogens continues to be a key tool for medicinal chemists in the design of novel therapeutic agents. researchgate.net For example, 7-chloroquinolin-4-one was approved for the treatment of breast and non-small-cell lung cancer in China. nih.gov

Overview of 1-(4-Chloroquinolin-8-yl)ethanone within the Landscape of Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound emerges as a significant building block and a compound of interest for further chemical exploration. Its structure features a quinoline core with a chlorine atom at the 4-position and an acetyl group at the 8-position. This specific arrangement of functional groups imparts distinct chemical reactivity and potential for biological activity.

The chloro-substituent at the 4-position makes the molecule susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. mdpi.com The acetyl group at the 8-position can also be a site for various chemical transformations. The combination of these features makes this compound a versatile intermediate for the synthesis of more complex quinoline-based compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound and related compounds for comparison.

| Property | This compound | 1-(Quinolin-4-yl)ethanone | 1-(3-Chloroquinolin-7-yl)ethan-1-one |

| CAS Number | Not available | 60814-30-4 bldpharm.com | 1884155-74-1 bldpharm.com |

| Molecular Formula | C₁₁H₈ClNO nih.gov | C₁₁H₉NO bldpharm.com | C₁₁H₈ClNO bldpharm.com |

| Molecular Weight | 205.64 g/mol nih.gov | 171.20 g/mol bldpharm.com | 205.64 g/mol bldpharm.com |

| Key Structural Features | Quinoline core, 4-chloro substituent, 8-acetyl substituent | Quinoline core, 4-acetyl substituent | Quinoline core, 3-chloro substituent, 7-acetyl substituent |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloroquinolin-8-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-3-2-4-9-10(12)5-6-13-11(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFKOKVDXAUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Chloroquinolin 8 Yl Ethanone and Its Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Skeleton Construction

A variety of well-established reactions have been instrumental in the synthesis of the quinoline ring system for over a century. iipseries.orgjptcp.com These methods, often named after their discoverers, provide diverse pathways to quinolines from simple starting materials. nih.gov

The Friedländer synthesis, first described by Paul Friedländer in 1882, is a fundamental reaction that forms quinoline derivatives through the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. organicreactions.org

There are two primary proposed mechanisms for the Friedländer synthesis. The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the second carbonyl reactant, followed by dehydration to form an unsaturated carbonyl compound, which then forms an imine that cyclizes to the quinoline. The second mechanism suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to yield the quinoline product. wikipedia.org

Modern variations of the Friedländer synthesis have focused on improving efficiency and expanding its versatility. A range of catalysts have been employed, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Recent advancements have explored the use of ionic liquids, metal-organic frameworks, polymers, and nanocatalysts to promote the reaction under more environmentally sustainable conditions. nih.gov For instance, nanocrystalline sulfated zirconia has been shown to be an effective heterogeneous catalyst. researchgate.net

Skraup Synthesis: This reaction, discovered by Zdenko Hans Skraup, is a classic method for producing quinoline itself. wikipedia.org It involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction can be vigorous, and the use of ferrous sulfate (B86663) is common to moderate it. wikipedia.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgnumberanalytics.com Aniline then undergoes a conjugate addition to the acrolein, followed by cyclization, dehydration, and oxidation to yield the quinoline ring. numberanalytics.com

Doebner-Miller Reaction: This reaction is considered a modification of the Skraup synthesis. wikipedia.orgslideshare.net It utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a Lewis or Brønsted acid catalyst to produce quinolines. nih.govwikipedia.org This method allows for the synthesis of substituted quinolines, which is a limitation of the original Skraup reaction. nih.gov A key feature of the mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by a series of reactions leading to the final quinoline product. wikipedia.org

Gould-Jacobs Reaction: This method is particularly useful for synthesizing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. The cyclization step often requires high temperatures, but the use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve yields. mdpi.comablelab.eu Microwave-assisted protocols have also been developed to shorten reaction times and improve yields. ablelab.euresearchgate.net

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Product Type | Catalyst/Conditions |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Concentrated Sulfuric Acid, Heat wikipedia.orgnumberanalytics.com |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid (Lewis or Brønsted) wikipedia.orgsynarchive.com |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic Ester | 4-Hydroxyquinolines | Heat, often in high-boiling solvents wikipedia.orgmdpi.com |

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the quinoline-4-carboxylic acid. wikipedia.org The reaction is considered a variation of the Friedländer synthesis. pharmaguideline.com

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org Polyphosphoric acid (PPA) or its ester derivatives are often used as effective dehydrating agents and catalysts. wikipedia.org

Conrad-Limpach Synthesis: This synthesis produces 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones) from the condensation of anilines with β-ketoesters. synarchive.comwikipedia.orgquimicaorganica.org The reaction is typically a two-step process. First, an enamine is formed from the aniline and β-ketoester. In the second step, this intermediate is heated to high temperatures (around 250 °C) to induce cyclization. synarchive.comwikipedia.org The use of an inert, high-boiling solvent can significantly improve the yield of the cyclization step. wikipedia.org This method is sometimes referred to in conjunction with the Knorr synthesis, although there are distinctions in reaction conditions and the primary products formed. scribd.com

Table 2: Overview of Pfitzinger, Combes, and Conrad-Limpach Syntheses

| Reaction Name | Key Reactants | Product Type | Key Intermediates/Conditions |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acids | Basic conditions, Keto-acid intermediate wikipedia.orgresearchgate.net |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid-catalyzed, Schiff base intermediate iipseries.orgwikipedia.org |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines / 4-Quinolones | High temperature cyclization of an enamine intermediate synarchive.comwikipedia.org |

Specific Synthetic Routes for Chloroquinoline-Ethanone Derivatives

The synthesis of specifically substituted quinolines, such as those containing both chloro and ethanone (B97240) groups, often requires multi-step sequences that build upon the foundational quinoline-forming reactions.

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for introducing a variety of functional groups onto an existing quinoline ring, particularly at positions activated for substitution, such as the 2- and 4-positions. iipseries.org The reactivity of chloroquinolines in SNAr reactions is well-documented, with the 4-position generally being more reactive than the 2-position towards many nucleophiles. researchgate.net

The synthesis of chloroquinoline-ethanone derivatives can leverage dichloroquinoline precursors. The differential reactivity of the chlorine atoms allows for selective substitution. For instance, in 2,4-dichloroquinolines, nucleophiles preferentially attack the C4 position. mdpi.com This regioselectivity is a key strategic element. A subsequent reaction, such as a cross-coupling or another substitution, could then be used to modify the second chloro-position or another part of the molecule. The synthesis of 4-chloro-8-methylquinoline-2(1H)-thione from a dichloroquinoline precursor by reaction with thiourea (B124793) illustrates the utility of this approach, where one chlorine is selectively displaced. mdpi.com

Introducing an acyl group, such as an ethanone (acetyl group), onto the quinoline ring is another critical step. While the quinoline ring is generally deactivated towards electrophilic substitution due to the nitrogen atom, reactions can still occur, typically at the 5- and 8-positions of the benzene (B151609) ring portion. pharmaguideline.com

Friedel-Crafts acylation is a standard method for introducing acyl groups to aromatic rings, but its application to quinoline can be challenging due to the basicity of the nitrogen, which complexes with the Lewis acid catalyst. However, under specific conditions and with appropriately substituted quinolines, acylation can be achieved. More modern methods for C-H functionalization are also being developed. For example, an electrochemical hydrogen atom transfer (HAT) strategy has been reported for the C-H acylation of quinolines using alcohols as the acyl source, catalyzed by N-hydroxyphthalimide (NHPI). chemistryviews.org Such methods offer direct routes to introduce acyl groups onto the quinoline scaffold, which can then be further elaborated to the target molecule. chemistryviews.org

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions for Quinoline Synthesis

Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures, and their application in quinoline synthesis has been extensively explored. These methods offer mild reaction conditions and high functional group tolerance, enabling the rapid assembly of diverse quinoline scaffolds. nih.gov

A notable strategy involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds via sequential denitrogenative addition and intramolecular cyclization to afford quinolines in moderate to good yields. nih.gov The presence of a halogen, such as in 1-(4-chloroquinolin-8-yl)ethanone, is particularly advantageous as it provides a handle for further synthetic diversification through cross-coupling reactions. nih.gov

Another versatile approach is the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes. organic-chemistry.org This intermolecular annulation, utilizing molecular oxygen as a green oxidant, constructs 2,3-disubstituted quinolines through a sequence of amination, olefin insertion, and oxidative C-C bond cleavage. organic-chemistry.org The reaction demonstrates high regioselectivity and compatibility with a range of functional groups. organic-chemistry.org Key to the success of this transformation is the catalyst system, often comprising PdCl2, a phosphine (B1218219) ligand like PPh3, and a co-catalyst such as Cu(TFA)2·xH2O. organic-chemistry.org

Furthermore, palladium catalysis is instrumental in the functionalization of pre-existing quinoline rings. Halogenated quinolines, such as 4-chloroquinolines, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, which allow for the introduction of diverse substituents onto the quinoline core. researchgate.net For instance, one-pot procedures combining Suzuki-Miyaura coupling with intramolecular direct arylation have been developed, where the quinoline substrate itself can act as a ligand for the palladium catalyst. acs.org

A novel method for constructing the cyclopenta[c]quinoline ring system involves the palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes. acs.org This reaction proceeds in the presence of a palladium catalyst like Pd(OAc)2, a phosphine ligand, and a base, affording the fused quinoline products in moderate to good yields. acs.org

The table below summarizes key palladium-catalyzed reactions for quinoline synthesis.

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

| Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | PdCl2, Ligand, TfOH | Denitrogenative addition followed by intramolecular cyclization. | nih.gov |

| Oxidative Cyclization | o-Vinylanilines, Alkynes | PdCl2, PPh3, Cu(TFA)2·xH2O | Intermolecular annulation using O2 as the oxidant. | organic-chemistry.org |

| Cross-Coupling | Halogenated Quinolines, Organometallic Reagents | Various Pd complexes | Functionalization of the quinoline core. | researchgate.net |

| Cyclization | 3-Bromoindoles, Internal Alkynes | Pd(OAc)2, PPh3, K2CO3 | Synthesis of fused cyclopenta[c]quinolines. | acs.org |

Copper- and Manganese-Mediated Methodologies for Heterocycle Formation

Copper and manganese catalysts offer effective and often more economical alternatives to palladium for the synthesis of quinoline and other heterocyclic systems.

Copper-catalyzed methodologies have proven particularly useful in the synthesis of substituted quinolines. A direct and efficient method involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes. organic-chemistry.org This one-pot process, which utilizes air as the oxidant, proceeds through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. organic-chemistry.org The optimal catalyst system often includes CuBr and an acid like CF3SO3H in a solvent such as DMSO. organic-chemistry.org

Domino reactions catalyzed by copper provide another elegant route to quinolines. For example, enaminones can react with 2-halobenzaldehydes in the presence of a copper catalyst to yield quinoline derivatives through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org

Manganese catalysis, while less explored than copper or palladium, is emerging as a powerful tool in heterocyclic synthesis. Manganese pincer complexes have been successfully employed for the transfer hydrogenation of N-heterocycles like quinolines, using ammonia-borane as a mild hydrogen source. researchgate.net Furthermore, an air-stable quinoline-derived NNP-manganese complex has been developed for the α-alkylation of ketones with primary alcohols, a reaction that can also be applied to the synthesis of quinoline derivatives. nih.gov

The following table highlights selected copper- and manganese-mediated reactions for quinoline synthesis.

| Metal | Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

| Copper | Aerobic Annulation | Anilines, Aldehydes | CuBr, CF3SO3H | One-pot, uses air as oxidant. | organic-chemistry.org |

| Copper | Domino Reaction | Enaminones, 2-Halobenzaldehydes | Copper catalyst | Cascade of aldol, C-N formation, and elimination. | rsc.org |

| Manganese | Transfer Hydrogenation | Quinolines | PNP Manganese Pincer Complex | Mild reduction using ammonia-borane. | researchgate.net |

| Manganese | α-Alkylation/Cyclization | Ketones, (2-Aminophenyl)methanol | Quinoline-derived NNP-Mn Complex | Green synthesis of quinoline derivatives. | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols for Quinoline Systems

The principles of green chemistry are increasingly influencing the design of synthetic routes to quinolines, with a focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Metal-Free and Ionic Liquid Mediated Reactions

A significant advancement in green quinoline synthesis is the development of metal-free protocols. nih.gov One such approach utilizes imidazolium (B1220033) cation-based ionic liquids as the reaction medium for the synthesis of functionalized quinolines from anilines and phenylacetaldehydes. acs.orgnih.gov This method is environmentally friendly, offers high yields, short reaction times, and the potential for recycling the ionic liquid. acs.orgnih.gov The ionic liquid is believed to act as both a Lewis acid and a Lewis base, facilitating the reaction. mdpi.comacs.org

Ultrasound Irradiation and Microwave-Assisted Synthesis

The use of alternative energy sources like ultrasound and microwave irradiation has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions in the synthesis of quinolines and other heterocycles. nih.govresearchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) has been particularly effective in synthesizing various heterocyclic compounds, including quinolines, by enabling rapid heating and shorter reaction times. nih.govresearchgate.net Ultrasound-assisted synthesis utilizes the phenomenon of cavitation to enhance mass transfer and reaction rates. youtube.com The combination of ultrasound and microwave irradiation (UMAE and MUAE) has been shown to be a highly efficient and sustainable method for extracting and synthesizing organic compounds. acs.org

One-Pot and Multicomponent Reactions for Enhanced Efficiency

One-pot and multicomponent reactions (MCRs) are highly atom-economical and efficient strategies for the synthesis of complex molecules like quinolines from simple starting materials in a single step. nih.govresearchgate.net These reactions reduce the need for purification of intermediates, saving time, solvents, and energy. nih.gov The Povarov reaction, a classic MCR, involves the reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov Modern variations of MCRs for quinoline synthesis often employ catalysts to improve efficiency and can be performed under environmentally benign conditions. thieme-connect.comajgreenchem.com

The table below summarizes green and sustainable approaches to quinoline synthesis.

| Approach | Methodology | Key Advantages | Reference |

| Metal-Free Synthesis | Ionic Liquid-Mediated Reactions | Avoids metal catalysts, recyclable medium, high yields. | acs.orgnih.gov |

| Alternative Energy | Ultrasound and Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficient. | nih.govresearchgate.netacs.org |

| Process Intensification | One-Pot and Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | nih.govresearchgate.netnih.gov |

Derivatization Strategies and Scaffold Modification for this compound Analogues

The this compound scaffold serves as a versatile platform for the development of a wide range of analogues with diverse biological activities. The presence of the chloro and acetyl groups provides two key handles for derivatization.

The chlorine atom at the 4-position is particularly amenable to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, leading to the generation of large libraries of 4-substituted quinoline derivatives.

Furthermore, the chloro group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. As mentioned previously, Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl substituents at this position, respectively. researchgate.net This strategy significantly expands the chemical space accessible from the this compound core.

The acetyl group at the 8-position can also be readily modified. The ketone can undergo reduction to the corresponding alcohol, which can be further functionalized. The methyl group of the acetyl moiety can be subjected to α-functionalization reactions, or the entire acetyl group can be transformed through reactions such as the Willgerodt-Kindler reaction.

The combination of these derivatization strategies allows for the systematic modification of the this compound scaffold, enabling the fine-tuning of its physicochemical and pharmacological properties.

Formation of Hybrid Quinoline Systems

The strategic combination of the this compound framework with other heterocyclic moieties has led to the development of novel hybrid molecules. These hybrids often exhibit unique properties arising from the synergistic contribution of each constituent ring system. Key strategies to achieve these hybrid systems involve leveraging the reactivity of both the chloro and acetyl functional groups.

One prominent approach involves the transformation of the acetyl group into a reactive intermediate that can subsequently undergo coupling with another heterocyclic unit. For instance, the acetyl group can be converted to a chalcone (B49325), which then serves as a precursor for pyrazoline synthesis. Although not starting directly from this compound, a notable study by Charris et al. demonstrated the synthesis of quinoline-chalcone and quinoline-pyrazoline hybrids. researchgate.net This methodology could be adapted to the title compound, where the acetyl group would undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form a chalcone. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) would yield the corresponding quinoline-pyrazoline hybrid. researchgate.net

Another powerful strategy for constructing hybrid systems is through the formation of 1,2,3-triazole linkers via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govresearchgate.net This can be envisioned by first converting the chloro group of this compound to an azide (B81097), and then reacting it with a terminal alkyne-functionalized heterocycle. Alternatively, the acetyl group could be modified to introduce an alkyne or azide functionality. Research on the synthesis of novel quinoline/chalcone/1,2,4-triazole hybrids has demonstrated the feasibility of incorporating a triazole moiety into a quinoline framework. nih.gov Similarly, the synthesis of quinoline-benzimidazole hybrids linked by a 1,2,3-triazole has been reported, showcasing the versatility of this approach in creating complex molecular architectures. nih.gov

The following table summarizes representative examples of hybrid quinoline systems that could be conceptually derived from this compound based on established synthetic routes.

| Hybrid System | Linkage | Key Intermediate from this compound | Potential Reactant | Reference Methodology |

| Quinoline-Pyrazoline | Pyrazoline ring | This compound-derived chalcone | Hydrazine hydrate | researchgate.net |

| Quinoline-Triazole | 1,2,3-Triazole | 4-Azido-8-acetylquinoline or 8-Ethynyl-4-chloroquinoline | Alkyne- or Azide-functionalized heterocycle | nih.govnih.govresearchgate.net |

| Quinoline-Benzimidazole | Triazole-methyl-phenoxy linker | Functionalized this compound | Benzimidazole derivative | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Rings

The inherent reactivity of the functional groups in this compound and its derivatives provides a fertile ground for the construction of fused heterocyclic ring systems. These reactions often proceed through intramolecular cyclization pathways, leading to the formation of novel polycyclic architectures.

A significant cyclization strategy is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles from arylhydrazones and carbonyl compounds under acidic conditions. thermofisher.comwikipedia.orgchem-station.comorganic-chemistry.org The acetyl group of this compound can be readily converted into its corresponding hydrazone by reaction with a substituted phenylhydrazine. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or zinc chloride, would be expected to induce a nih.govnih.gov-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to afford a fused pyrazolo[3,4-b]quinoline derivative. The regioselectivity of this cyclization would be of particular interest, potentially leading to the formation of a novel indolo[3,2-h]quinoline scaffold. The synthesis of various 1H-pyrazolo[3,4-b]quinolines from related quinoline precursors supports the feasibility of this approach. mdpi.com

Furthermore, intramolecular cyclization reactions can be designed by introducing appropriate functional groups that can react with either the quinoline ring or the acetyl moiety. For instance, a study by Ming and co-workers detailed the synthesis of 4-arylquinolines via an allyl radical-mediated intramolecular cyclization of allylamines and ketones. researchgate.net This concept could be extended to a derivative of this compound where an allylamine (B125299) is introduced, potentially at the C4-position via nucleophilic substitution of the chlorine atom, to facilitate an intramolecular cyclization.

The table below outlines potential cyclization reactions starting from this compound or its derivatives.

| Cyclization Reaction | Key Intermediate | Expected Fused System | Reagents and Conditions | Reference Methodology |

| Fischer Indole Synthesis | This compound phenylhydrazone | Indolo[3,2-h]quinoline derivative | Phenylhydrazine, Acid catalyst (e.g., PPA, ZnCl₂) | thermofisher.comwikipedia.orgchem-station.comorganic-chemistry.org |

| Intramolecular Radical Cyclization | N-Allyl-8-acetylquinolin-4-amine derivative | Fused polycyclic quinoline | Radical initiator | researchgate.net |

| Intramolecular Nucleophilic Cyclization | Derivative with a nucleophilic side chain | Fused heterocyclic quinoline | Base or acid catalysis | researchgate.netresearchgate.net |

Regioselective Functionalization Approaches

The presence of both an electron-withdrawing chloro group at C4 and an acetyl group at C8 on the quinoline ring of this compound introduces a complex interplay of electronic effects that can be exploited for regioselective functionalization.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the quinoline core. The chlorine atom at the C4-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. This allows for the regioselective introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. researchgate.netmdpi.com The synthesis of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors provides a well-documented analogy for the expected high regioselectivity at the C4 position of the quinoline ring. nih.gov

Directed ortho-metalation (DoM) is another powerful tool for regioselective functionalization. While the acetyl group itself can act as a directing group, the presence of the chloro substituent and the quinoline nitrogen adds complexity. Theoretical and experimental studies on the regioselective metalation of halobenzoic acids have shown that the site of metalation can be controlled by the choice of the organolithium reagent and reaction conditions. nih.gov For this compound, metalation could potentially be directed to the C5 or C7 positions by the acetyl and chloro groups, or to the C2 position by the quinoline nitrogen.

The following table summarizes key regioselective functionalization approaches for this compound.

| Functionalization Approach | Target Position | Key Reagents | Rationale | Reference Methodology |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amines, Thiols, Alkoxides | Activation by quinoline nitrogen | researchgate.netmdpi.comnih.gov |

| Directed ortho-Metalation (DoM) | C5, C7, or C2 | Organolithium reagents (e.g., s-BuLi, LTMP) | Directing effect of acetyl, chloro, and quinoline nitrogen | nih.gov |

| Palladium-Catalyzed Cross-Coupling | C4 | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Reactivity of the C-Cl bond | mdpi.com |

Comprehensive Spectroscopic and Structural Characterization of 1 4 Chloroquinolin 8 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the aromatic and acetyl protons of 1-(4-Chloroquinolin-8-yl)ethanone, could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

A detailed interpretation of the ¹³C NMR spectrum, which would involve the assignment of all carbon signals corresponding to the quinoline (B57606) and ethanone (B97240) moieties, is not possible due to the absence of experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Information regarding the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the definitive structural assignment of this compound is not available.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No HRMS data is available to confirm the exact molecular formula of this compound (C₁₁H₈ClNO).

Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS²) for Structural Confirmation

Studies on the fragmentation patterns of this compound using ESI-CID-MS² have not been found, precluding a discussion of its specific fragmentation pathways for structural confirmation.

Further research and publication of the synthesis and characterization of this compound are required for the scientific community to access the data necessary to fulfill such a detailed analytical request.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing direct information on the functional groups present and their local chemical environment.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds. For this compound, the FTIR spectrum reveals key functional groups. The presence of a sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ethanone group. The aromatic C=C and C=N stretching vibrations of the quinoline ring system typically appear in the 1450-1600 cm⁻¹ range. Furthermore, the C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups are found at higher wavenumbers, typically above 3000 cm⁻¹.

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** |

| Aromatic C-H Stretch | >3000 |

| Methyl C-H Stretch | ~2950 |

| Carbonyl (C=O) Stretch | 1680-1700 |

| Aromatic C=C and C=N Stretch | 1450-1600 |

| C-Cl Stretch | 600-800 |

Raman spectroscopy, another form of vibrational spectroscopy, is based on the inelastic scattering of monochromatic light. It provides information complementary to FTIR spectroscopy. While strong in the FTIR spectrum, the polar C=O bond often yields a weaker signal in the Raman spectrum. Conversely, the non-polar C=C and C=N bonds of the quinoline ring system, which may show weaker absorption in the FTIR, are expected to produce strong Raman scattering signals. This makes Raman spectroscopy particularly useful for probing the skeletal vibrations of the aromatic core of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides insights into the conjugated systems present in the molecule. For this compound, the quinoline ring system and the carbonyl group constitute the primary chromophores. The UV-Vis spectrum is expected to exhibit multiple absorption bands corresponding to different electronic transitions.

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline system, are typically observed at shorter wavelengths (higher energy) and have high molar absorptivity. youtube.commasterorganicchemistry.com The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, occurs at longer wavelengths (lower energy) and is characteristically of lower intensity. youtube.commasterorganicchemistry.com The presence of the chlorine atom and the acetyl group on the quinoline ring can cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule, a phenomenon known as a solvatochromic shift, which can be influenced by the polarity of the solvent. mdpi.com

| Electronic Transition | Typical Wavelength Range | Relative Intensity |

| π → π | Shorter Wavelengths | High |

| n → π | Longer Wavelengths | Low |

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the ethanone substituent relative to the ring.

Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a crucial method for assessing the purity of a synthesized compound like this compound. researchgate.net In a typical HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities, such as starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. The retention time, the time it takes for a specific compound to elute from the column, is a characteristic feature that can be used for identification when compared to a known standard. Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be employed depending on the polarity of the compound and the impurities to be separated. mdpi.com

Theoretical Chemistry and Advanced Computational Studies of 1 4 Chloroquinolin 8 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed exploration of the electronic structure and reactivity of 1-(4-Chloroquinolin-8-yl)ethanone.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be utilized to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure, providing data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the accuracy of the computed molecular structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C8-C(O) | 1.50 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | Cl-C4-C3 | 119.5° |

| Bond Angle | C7-C8-C(O) | 121.0° |

| Dihedral Angle | C7-C8-C(O)-CH3 | 30.0° |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Energetics

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the quinoline (B57606) ring, the chloro substituent, and the ethnone group would reveal the most probable sites for electrophilic and nucleophilic attack. Time-dependent DFT (TD-DFT) can be employed for a more detailed analysis of its electronic properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

Note: The data in this table is illustrative. Actual values would be derived from quantum chemical calculations.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The ESP map displays regions of negative and positive electrostatic potential on the molecule's surface. In general, red-colored areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent regions of low electron density and positive potential, prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, indicating these as potential sites for protonation and coordination with metal ions. Positive potential would be expected around the hydrogen atoms. Analysis of Mulliken atomic charges can also be used to understand the chemical behavior of the molecule.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

These descriptors help in understanding the stability and reactivity of this compound in a more quantitative manner.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.1 |

| Chemical Softness (S) | 0.48 |

| Electronegativity (χ) | 4.4 |

| Electrophilicity Index (ω) | 4.61 |

Note: The data in this table is illustrative and calculated based on the hypothetical HOMO/LUMO energies.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and development for elucidating the binding mechanism of a potential drug candidate.

Elucidation of Binding Modes with Proposed Biological Targets

Given that quinoline derivatives are known to exhibit a range of biological activities, including anticancer properties, molecular docking studies of this compound could be performed against various cancer-related protein targets. For instance, proteins such as tyrosine kinases, topoisomerases, or DNA gyrase could be selected as potential receptors.

The docking process involves placing the 3D structure of this compound into the active site of the target protein and evaluating the binding affinity, typically expressed as a binding energy or docking score. The results would reveal the specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. This information is critical for understanding the molecular basis of the compound's potential biological activity and for designing more potent and selective analogs.

Virtual Screening for Potential Therapeutic Applications

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be either ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the three-dimensional structure of the target. nih.gov For a compound like this compound, which belongs to the versatile quinoline class of heterocycles, virtual screening can rapidly assess its potential against a multitude of biological targets.

Quinoline derivatives have been the subject of numerous screening studies, demonstrating their potential as inhibitors for various enzymes and proteins. For instance, computational methods have been employed to identify quinoline-based compounds as potential inhibitors of targets like the main protease (Mpro) of SARS-CoV-2 and the DprE1 enzyme in Mycobacterium tuberculosis. nih.govmdpi.com

Research Findings: While specific large-scale virtual screening studies focusing on this compound are not widely published, the methodology allows for its theoretical evaluation against known targets. A hypothetical screening workflow would involve:

Target Selection: Identifying proteins where quinoline derivatives have shown activity. Examples include protein kinases, DNA gyrase, and viral proteases.

Library Preparation: Creating a 3D conformer of this compound.

Molecular Docking: Simulating the binding of the compound into the active site of the selected target. The docking score estimates the binding affinity.

Hit Identification: Compounds with favorable docking scores are identified as "hits" for further experimental validation.

The results of such a hypothetical screening are often presented in a table that ranks the compound's potential against different targets based on binding energy.

Table 1: Illustrative Virtual Screening Results for this compound Against Various Drug Targets (Note: This data is illustrative to demonstrate the output of a virtual screening process and is not based on published experimental results for this specific compound.)

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -9.2 | Anticancer |

| Mycobacterium tuberculosis DNA Gyrase B | 5BS8 | -8.5 | Antitubercular |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.8 | Antiviral |

| Acetylcholinesterase (AChE) | 4EY7 | -8.1 | Neurodegenerative Diseases |

This computational pre-assessment helps prioritize resources for in vitro and in vivo testing, accelerating the drug discovery pipeline. mdpi.com

Crystal Engineering and Intermolecular Interactions Analysis

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the type and strength of intermolecular interactions. Understanding these non-covalent forces is crucial for controlling the physical properties of a crystalline material, such as solubility, stability, and melting point.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. uctm.edu The Hirshfeld surface is a mapped surface around a molecule in a crystal, colored according to the nature and proximity of intermolecular contacts. Two-dimensional fingerprint plots derived from this surface provide a quantitative summary of the different types of atomic contacts. uctm.edu

For a molecule like this compound, a Hirshfeld analysis would reveal the relative contributions of various interactions, such as:

H···H contacts: Typically the most abundant type of contact.

C···H/H···C contacts: Representing van der Waals forces.

Cl···H/H···Cl contacts: Indicating halogen bonding or dipole-dipole interactions.

O···H/H···O contacts: Suggesting the presence of hydrogen bonds.

π-π stacking: Interactions between the aromatic quinoline rings. nih.gov

Table 2: Illustrative Hirshfeld Surface Analysis Data for this compound (Note: This data is hypothetical, based on typical values for similar chloro-substituted aromatic compounds.)

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 45.5% |

| C···H / H···C | 22.0% |

| Cl···H / H···Cl | 15.8% |

| O···H / H···O | 8.5% |

| N···H / H···N | 4.2% |

| C···C (π-π stacking) | 2.5% |

| Other | 1.5% |

This quantitative breakdown allows for a detailed comparison of the packing motifs in different crystal forms (polymorphs) and provides insight into the forces that stabilize the crystal lattice.

Quantification of Non-Covalent Interaction Energies (e.g., CE-B3LYP model)

To move beyond the qualitative and semi-quantitative insights from Hirshfeld surfaces, interaction energies between molecules in the crystal can be calculated. The CE-B3LYP model, implemented in the CrystalExplorer software, is a reliable method for computing accurate energies for molecular pairs. crystalexplorer.net This model calculates electrostatic, polarization, dispersion, and exchange-repulsion energy components based on B3LYP/6-31G(d,p) level quantum mechanics. crystalexplorer.net

The analysis involves selecting a central molecule and calculating the interaction energy with each of its neighbors within a defined cluster. crystalexplorer.net This provides a quantitative ranking of the most significant interactions stabilizing the crystal structure. For this compound, this would quantify the strength of interactions like hydrogen bonds involving the carbonyl oxygen and π-π stacking of the quinoline rings.

Table 3: Example of Calculated Intermolecular Interaction Energies for this compound using the CE-B3LYP Model (Note: This data is for illustrative purposes. The values represent typical energy ranges for the specified interactions and are not from a direct study of this compound.)

| Interaction Type | Symmetry Operator | Distance (Å) | E_elec (kJ/mol) | E_disp (kJ/mol) | E_pol (kJ/mol) | E_rep (kJ/mol) | E_total (kJ/mol) |

| π-π stacking | (x, 1+y, z) | 3.65 | -18.5 | -45.2 | -4.1 | 29.8 | -38.0 |

| C-H···O | (-x, 1-y, -z) | 2.58 | -22.1 | -15.8 | -3.5 | 20.4 | -21.0 |

| C-H···Cl | (1-x, y, 1-z) | 2.91 | -9.3 | -12.5 | -1.9 | 13.2 | -10.5 |

| C-H···π | (x, y-1, z) | 2.85 | -6.8 | -14.1 | -1.5 | 11.6 | -10.8 |

These energy calculations are crucial for understanding the hierarchy of interactions that dictate the crystal packing and for rationalizing the physicochemical properties of the solid form.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex, revealing conformational changes, and understanding the dynamics of binding. mdpi.commdpi.com

If virtual screening identifies a potential protein target for this compound, an MD simulation would be the next logical step. The simulation would place the docked compound within the protein's binding site, solvate the system with water molecules, and simulate its behavior over a period of nanoseconds to microseconds. mdpi.com

Key metrics obtained from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and the ligand's position over time. A stable, low RMSD value suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

Binding Free Energy Calculations (e.g., MM/PBSA): Provides a more accurate estimate of the binding affinity by considering solvation effects.

Table 4: Illustrative Data from a Hypothetical 100 ns MD Simulation of this compound Bound to a Protein Target (Note: This table illustrates the type of data generated from an MD simulation and is not based on an actual study.)

| Metric | System | Average Value | Interpretation |

| RMSD of Protein | Protein-Ligand Complex | 1.8 Å | The protein maintains a stable conformation with the ligand bound. |

| RMSD of Ligand | This compound | 1.2 Å | The ligand remains stably positioned in the binding pocket. |

| Binding Free Energy (MM/PBSA) | Protein-Ligand Complex | -45.5 kcal/mol | Predicts a strong and favorable binding interaction. |

| Key Interacting Residues (from RMSF) | Protein-Ligand Complex | ASP121, LYS78, PHE189 | Highlights the specific amino acids crucial for stabilizing the ligand. |

Such simulations provide a dynamic picture of the binding event, offering critical insights that static docking models cannot capture and guiding the rational design of more potent analogues. mdpi.comnih.gov

Mechanistic Insights into in Vitro Biological Activities and Target Identification for 1 4 Chloroquinolin 8 Yl Ethanone Analogues

In Vitro Anti-Parasitic Activity Mechanisms

Analogues derived from the 4-chloroquinoline (B167314) core structure have demonstrated significant activity against various parasites, most notably Plasmodium falciparum, the primary causative agent of human malaria. Their efficacy stems from the disruption of unique and essential biochemical processes within the parasite.

Interference with Heme Detoxification Pathways in Plasmodium falciparum

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host cell hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin, a process that occurs in the parasite's digestive vacuole. nih.govbohrium.com This detoxification pathway is a prime target for antimalarial drugs. nih.gov

Quinoline-based compounds, such as the widely-used antimalarial chloroquine (B1663885) (a 4-aminoquinoline), function by disrupting this critical process. bohrium.comresearchgate.net These compounds are weak bases that accumulate in the acidic digestive vacuole of the parasite. nih.gov Once concentrated, they are thought to interfere with hemozoin formation by capping the growing faces of the hemozoin crystal, preventing further polymerization. bohrium.comnih.gov This inhibition leads to a buildup of toxic free heme within the parasite. nih.gov The accumulated heme can generate reactive oxygen species and form complexes with the drug itself, leading to oxidative damage to parasite membranes and other essential components, ultimately causing parasite death. nih.gov The 4-aminoquinoline (B48711) nucleus is considered the minimum structure required for strong heme complexation, while the side chain is crucial for activity against the parasite. nih.gov

| Compound Class | Proposed Mechanism in Heme Detoxification | Consequence for Parasite |

| 4-Aminoquinolines | Accumulate in the parasite's digestive vacuole and bind to the surface of growing hemozoin crystals. bohrium.comnih.gov | Inhibition of heme polymerization, leading to the accumulation of toxic free heme. nih.gov |

| Aryl Methanols | Inhibit hemozoin formation without a corresponding increase in exchangeable heme, suggesting a different interaction. nih.gov | Disruption of heme detoxification, contributing to parasite death. |

Inhibition of Parasite-Specific Enzymes (e.g., PfFabZ) in Fatty Acid Biosynthesis

Plasmodium falciparum possesses a type II fatty acid biosynthesis (FAS-II) pathway located in its apicoplast, a non-photosynthetic plastid organelle. nih.gov This pathway is distinct from the type I FAS system found in humans, making it an attractive and specific target for antimalarial drug development. nih.gov The FAS-II pathway is essential for the parasite's survival, and its inhibition leads to rapid parasite death. nih.gov

One of the key enzymes in this pathway is β-hydroxyacyl-acyl carrier protein (ACP) dehydratase, known as PfFabZ. researchgate.net This enzyme catalyzes a crucial dehydration step in the fatty acid elongation cycle. researchgate.net Downregulation or inhibition of PfFabZ can halt the entire fatty acid synthesis process, proving lethal to the parasite. researchgate.net Several natural and synthetic compounds have been identified as inhibitors of FAS-II enzymes. For instance, flavonoids have been shown to inhibit PfFabZ, as well as other enzymes in the pathway like PfFabG and PfFabI, often in the low to submicromolar range. uzh.chunifr.ch Kinetic analyses have revealed different modes of inhibition; for example, some flavonoids inhibit PfFabZ competitively, while inhibiting other FAS-II enzymes noncompetitively. uzh.chunifr.ch The discovery of inhibitors for enzymes like PfFabZ highlights the potential for developing novel antimalarials that target the parasite's fatty acid metabolism. nih.gov

| Enzyme | Function in FAS-II Pathway | Effect of Inhibition | Example Inhibitor Class |

| PfFabZ | Catalyzes the dehydration of β-hydroxyacyl-ACP to trans-2-enoyl-ACP. researchgate.net | Halts the fatty acid elongation cycle, leading to parasite death. nih.govresearchgate.net | Flavonoids, Isoflavonoids uzh.chunifr.ch |

| PfFabG | Catalyzes the reduction of β-ketoacyl-ACP. uzh.ch | Disrupts the initial reduction step in the elongation cycle. | Flavonoids uzh.chunifr.ch |

| PfFabI | Catalyzes the reduction of enoyl-ACP. uzh.ch | Blocks the final reduction step in each elongation cycle. | Flavonoids, Triclosan nih.govuzh.ch |

Biochemical Pathway Disruption in Parasitic Growth (e.g., Antifolate Mechanisms for related quinazolines)

The folate metabolic pathway is essential for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids, making it indispensable for parasite survival and replication. nih.gov Enzymes within this pathway, such as dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), are validated targets for antiparasitic drugs. nih.gov

Quinazolines, which are structurally related to the quinoline (B57606) core, have been extensively investigated as antifolate agents. researchgate.netacs.org These compounds act as competitive inhibitors of key folate pathway enzymes. nih.gov By mimicking the natural substrate, folic acid, they bind to the active site of enzymes like DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a crucial cofactor for thymidylate synthase (TS), which is necessary for DNA synthesis. nih.gov In some parasites, like trypanosomatids, another enzyme called pteridine (B1203161) reductase 1 (PTR1) can act as a metabolic bypass for DHFR inhibition, and some quinazoline (B50416) derivatives have been designed to inhibit both enzymes. nih.gov The development of resistance to antifolate drugs is often linked to point mutations in the target enzymes, which reduce the binding affinity of the inhibitor. nih.gov

In Vitro Anti-Cancer Activity Mechanisms

The quinoline and quinazoline scaffolds are also prevalent in the design of anti-cancer agents. Their activity often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

Phosphoinositide 3-Kinase (PI3K) and PI3K/AKT/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov Hyperactivation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common event in many human cancers, including breast and prostate cancer. nih.govnih.govyoutube.com This makes the PI3K/AKT/mTOR pathway one of the most attractive targets for cancer therapy. nih.govecancer.org

A number of inhibitors targeting different nodes of this pathway have been developed, with some demonstrating that quinazoline-based structures are effective scaffolds. nih.gov These inhibitors can be classified based on their target:

Pan-PI3K inhibitors: Target all class I PI3K isoforms (α, β, δ, γ). nih.gov

Isoform-specific PI3K inhibitors: Target one or two specific isoforms, which may offer a better therapeutic window. nih.gov

Dual PI3K/mTOR inhibitors: Target both PI3K and mTOR kinases, providing a more comprehensive blockade of the pathway. nih.govoncotarget.com

Inhibition of PI3K prevents the phosphorylation of AKT, a central kinase in the pathway. youtube.com This, in turn, blocks downstream signaling to mTOR and other effectors that promote cell cycle progression and inhibit apoptosis (programmed cell death). nih.govnih.gov By blocking this pathway, inhibitors can induce cell cycle arrest (commonly at the G0/G1 phase) and trigger apoptosis, thereby suppressing tumor growth both in vitro and in vivo. nih.gov The combination of PI3K/mTOR inhibitors with other targeted agents, such as BCL-2 inhibitors, has shown synergistic effects in enhancing cancer cell death. oncotarget.comoncotarget.com

| Inhibitor Type | Target(s) | Cellular Effect | Therapeutic Rationale |

| Pan-PI3K Inhibitors | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ nih.gov | Blocks AKT activation, suppresses downstream signaling. youtube.com | Broad inhibition for cancers with various PI3K pathway alterations. |

| Dual PI3K/mTOR Inhibitors | PI3K isoforms and mTORC1/mTORC2 nih.govoncotarget.com | Comprehensive blockade of the pathway, preventing feedback loops. oncotarget.com | Overcoming resistance mechanisms and enhancing anti-tumor activity. |

| AKT Inhibitors | AKT1, AKT2, AKT3 youtube.com | Directly inhibits the central node of the pathway. | Targeting cancers with AKT activation. |

| mTOR Inhibitors | mTORC1 and/or mTORC2 youtube.com | Inhibits protein synthesis and cell growth downstream of AKT. | Effective in cancers dependent on mTOR signaling. |

In Vitro Antiviral Mechanisms (where applicable to specific analogues)

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including those with antiviral properties. nih.govcolby.edu Analogues of 1-(4-chloroquinolin-8-yl)ethanone, by virtue of their quinoline core, may exert antiviral effects through several established mechanisms observed in other quinoline derivatives. These mechanisms often target different stages of the viral life cycle. nih.govyoutube.com

Inhibition of Viral Entry: One of the primary ways antiviral compounds can act is by preventing the virus from entering the host cell. nih.gov This can be achieved by interfering with viral attachment to cell surface receptors or by blocking the fusion of the viral envelope with the host cell membrane. youtube.com For instance, some quinoline derivatives have been shown to inhibit the replication of flaviviruses, such as Dengue virus and Zika virus, by impairing the early stages of infection, possibly involving viral entry. nih.govnih.gov Two novel quinoline derivatives, for example, demonstrated a dose-dependent inhibition of Dengue virus serotype 2 and were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism that targets an early stage of the viral life cycle without direct virucidal activity. nih.gov

Interference with Viral Replication: Once inside the host cell, viruses hijack the cellular machinery to replicate their genetic material. nih.gov Quinolines can disrupt this process. The rigid, planar structure of the quinoline ring allows it to intercalate into viral DNA or RNA, a mechanism that can disrupt viral nucleic acid processes. doi.org Furthermore, quinoline derivatives can inhibit viral enzymes that are crucial for replication. For example, some quinoline compounds have been investigated as inhibitors of viral polymerases or helicases, which are essential for replicating the viral genome. nih.gov

Inhibition of Viral Protein Synthesis and Assembly: After replication, the viral genetic material is transcribed and translated into viral proteins, which then assemble into new virions. nih.gov Quinolines can interfere with these later stages of the viral life cycle. Some studies have shown that certain quinoline derivatives can inhibit the activity of viral proteases, which are necessary for processing viral polyproteins into their functional forms. youtube.com By inhibiting these proteases, the production of mature, infectious viral particles is blocked. Additionally, research on other viruses has shown that some compounds can disrupt the proper colocalization of viral proteins required for assembly. nih.gov

Table 1: Potential Antiviral Mechanisms of Quinoline Derivatives

| Stage of Viral Life Cycle | Potential Mechanism of Action | Example Virus Families Targeted by Quinolines |

| Viral Entry | Inhibition of viral attachment and fusion with host cell membrane. | Flaviviridae (Dengue, Zika), Coronaviridae |

| Viral Replication | Intercalation into viral nucleic acids, inhibition of viral polymerases and other replication enzymes. | Retroviridae (HIV), Herpesviridae |

| Viral Protein Synthesis & Assembly | Inhibition of viral proteases, disruption of viral protein processing and assembly. | Flaviviridae, Coronaviridae |

General Approaches for Investigating Molecular Mechanisms of Action (In Vitro)

To elucidate the specific molecular mechanisms by which analogues of this compound exert their antiviral effects, a variety of in vitro experimental strategies can be employed. These approaches are designed to identify the specific stage of the viral life cycle that is inhibited and the molecular target of the compound. nih.govresearchgate.net

Phenotypic Screening and Initial Hit Identification: The initial step often involves high-throughput screening (HTS) of a library of compounds to identify "hits" that inhibit viral infectivity in cell-based assays. nih.gov Assays such as the plaque reduction assay, cytopathic effect (CPE) inhibition assay, and virus yield reduction assay are commonly used to quantify the antiviral activity of the compounds. usu.edu

Time-of-Addition Assays: To pinpoint the stage of the viral life cycle affected by an active compound, time-of-addition experiments are crucial. usu.edu In these assays, the compound is added at different time points relative to the infection of the host cells. By observing at which point the addition of the compound no longer inhibits viral replication, researchers can infer whether the compound acts at an early (entry), middle (replication), or late (assembly and release) stage of the viral life cycle. nih.gov

Target Identification and Validation: Once the stage of inhibition is broadly identified, the next step is to determine the specific molecular target. Several techniques can be utilized for this purpose:

Biochemical Assays: If the compound is hypothesized to inhibit a specific viral enzyme (e.g., polymerase, protease), in vitro enzymatic assays can be performed using the purified enzyme to directly measure the inhibitory activity of the compound. nih.gov

Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes to identify the cellular targets of a compound. It can be a powerful tool for discovering novel drug targets. acs.org

Molecular Docking and Dynamics Simulations: In silico methods like molecular docking can predict the binding mode of a compound to a potential protein target. doi.orgoup.com Molecular dynamics simulations can then be used to assess the stability of the predicted ligand-protein complex. doi.orgresearchgate.net

Resistance Mutation Studies: Culturing viruses in the presence of sub-lethal concentrations of the antiviral compound can lead to the selection of resistant mutants. Sequencing the genome of these resistant viruses can identify mutations in the gene encoding the drug's target.

Cell-Based Mechanistic Assays: Further cell-based assays can provide more detailed insights into the mechanism of action. For example:

Immunofluorescence Assays: These assays can be used to visualize the effect of the compound on the localization of viral proteins within the host cell. nih.gov For example, a compound that inhibits nuclear import of a viral protein would show an accumulation of that protein in the cytoplasm.

Western Blotting and RT-qPCR: These techniques can be used to quantify the effect of the compound on the levels of viral proteins and nucleic acids, respectively. nih.gov A reduction in viral RNA levels would suggest an effect on replication, while a change in the ratio of precursor to mature viral proteins might indicate protease inhibition.

Table 2: Common In Vitro Methods for Elucidating Antiviral Mechanisms

| Method | Purpose | Information Gained |

| Plaque Reduction Assay | Quantify antiviral activity. | Determine the concentration of the compound that inhibits viral plaque formation by 50% (IC50). |

| Time-of-Addition Assay | Determine the stage of the viral life cycle inhibited. | Identifies whether the compound acts on early, middle, or late stages of infection. |

| Enzymatic Assays | Test for direct inhibition of a specific viral enzyme. | Provides direct evidence of target engagement and inhibitory potency. |

| Molecular Docking | Predict binding of a compound to a target protein. | Suggests potential binding sites and interactions. doi.org |

| Resistance Studies | Identify the molecular target through genetic changes. | Mutations in the target protein can confer resistance to the compound. |

| Immunofluorescence | Visualize the subcellular localization of viral proteins. | Can reveal disruptions in viral protein trafficking and assembly. nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for 1 4 Chloroquinolin 8 Yl Ethanone Scaffold

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For the 1-(4-chloroquinolin-8-yl)ethanone scaffold, the chlorine atom at the C4 position and the acetyl group at the C8 position are critical for its reactivity and potential biological interactions.

The chlorine atom at the 4-position is a key feature, as it activates the position for nucleophilic substitution reactions. This allows for the introduction of various side chains, often containing amine or piperazine (B1678402) moieties, which can significantly influence the compound's biological profile. For instance, in the development of antimalarial agents, the 4-aminoquinoline (B48711) core is a well-established pharmacophore. The introduction of different amine-containing side chains at this position has been shown to modulate antimalarial activity and overcome drug resistance.

The acetyl group at the 8-position also offers a site for chemical modification. The carbonyl group can be reduced, oxidized, or used as a handle to introduce more complex functionalities. These modifications can impact the molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets.

Research on related quinoline structures provides insights into the potential effects of substituents on the this compound scaffold. For example, studies on 8-hydroxyquinoline (B1678124) derivatives have demonstrated that the introduction of halogen atoms can enhance antimicrobial activity. Specifically, dihalogenated 8-hydroxyquinolines have shown high potency against various microbial strains. researchgate.net This suggests that further halogenation of the this compound ring could be a viable strategy to enhance its biological efficacy.

The following table summarizes the effects of different substituents on the biological activity of quinoline derivatives, providing a basis for predicting the impact of modifications to the this compound scaffold.

| Substituent Position | Substituent Type | Observed Effect on Biological Activity |

| C4 | Amine side chains | Modulation of antimalarial activity |

| C7 | Chloro group | Often associated with enhanced biological activity in various quinoline-based drugs |

| C8 | Hydroxyl group | Important for metal chelation and antimicrobial activity |

| C5, C7 | Halogenation | Increased antimicrobial potency |

Positional Isomerism and its Impact on Pharmacological Profiles

Positional isomerism plays a crucial role in determining the pharmacological profile of quinoline derivatives. The specific placement of substituents on the quinoline ring can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic properties.

In the context of this compound, the positions of the chloro and acetyl groups are defining features. Shifting these substituents to other positions on the quinoline ring would result in isomers with potentially distinct pharmacological profiles. For instance, moving the chloro group from the 4-position to the 7-position would create a 7-chloroquinoline (B30040) derivative. The 7-chloro-4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine (B1663885), highlighting the significance of the substituent's position. nih.gov

Similarly, the position of the acetyl group is critical. An acetyl group at the 8-position, as in this compound, will have different steric and electronic effects compared to an acetyl group at the 2-, 3-, 5-, 6-, or 7-position. These differences can influence how the molecule interacts with its biological target.

Studies on other quinoline derivatives have provided clear evidence for the impact of positional isomerism. For example, in the case of hydroxyquinolines, derivatives with a hydroxyl group at the 8-position are generally more active as antifungal agents than those with a hydroxyl group at the 4-position. nih.gov This is attributed to the ability of the 8-hydroxyquinoline moiety to chelate metal ions, a property that is dependent on the specific location of the hydroxyl and nitrogen atoms.

The following table illustrates how positional isomerism can affect the biological activity of quinoline derivatives.